2-(1H-benzimidazol-2-ylthio)-N-(2-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-10-5-1-2-6-11(10)17-14(20)9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUAAGDGDMAOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-benzimidazol-2-ylthio)-N-(2-bromophenyl)acetamide is a synthetic compound notable for its unique structural features, which include a benzimidazole moiety linked via a sulfanyl group to an N-(2-bromophenyl)acetamide. This compound's arrangement allows it to exhibit various pharmacological properties, making it a focus in drug development efforts. The benzimidazole ring is recognized for its diverse biological activities, often linked to antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H19BrN3OS
- Molecular Weight : 360.98845 g/mol
- Complexity Rating : 371
The presence of the thiol group (S-H) can participate in various interactions with biomolecules, including enzymes and receptors, enhancing its potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The benzimidazole moiety is often correlated with enhanced biological activities, such as antimicrobial and anticancer properties. The sulfanyl group may contribute to the compound's reactivity and interactions with biological targets.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound can exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have shown effectiveness against various pathogens, including bacteria and fungi . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial properties .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Preliminary studies suggest that this compound can interact with various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
- Binding Affinity : Molecular docking studies have indicated favorable binding energies with different biological targets, suggesting potential therapeutic applications in cancer treatment and antimicrobial therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Scientific Research Applications
Cancer Therapeutics
Recent studies have highlighted the antiproliferative properties of 2-(1H-benzimidazol-2-ylthio)-N-(2-bromophenyl)acetamide against various cancer cell lines. The compound has shown significant activity against:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The presence of the benzimidazole ring is often correlated with enhanced biological activities, such as anticancer properties. The thiol group may also enhance the compound's reactivity and interactions with biological targets, influencing pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
The benzimidazole moiety is recognized for its diverse biological activities, including antimicrobial effects . The incorporation of the thiol group in this compound suggests potential applications in developing drugs to combat various microbial infections.
Drug Design and Pharmacokinetics
The structural components of this compound influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The bromine atom on the phenyl ring can enhance lipophilicity, potentially improving the compound's bioavailability.
Interaction Studies
Preliminary interaction studies indicate that this compound can bind to various enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Future Research Directions
Further investigations are necessary to fully elucidate the biological mechanisms underlying the compound's activity. This includes:
- Detailed studies on its binding affinity to specific biological targets.
- Exploration of its potential as a lead compound in drug development for cancer and infectious diseases.
Research efforts should also focus on optimizing the synthesis process to enhance yield and purity while exploring modifications that could improve efficacy or reduce toxicity.
Comparison with Similar Compounds
Key Structural Features:
- Benzimidazole core : A bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions.
- Thioether bridge (-S-) : Enhances lipophilicity and metabolic stability compared to oxygen or nitrogen linkages.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the target compound with key analogues:
Physical and Spectral Properties
| Property | Target Compound | 3-Chlorophenyl Analogue | 3-Hydroxyphenyl Analogue |
|---|---|---|---|
| Molecular Weight | 367.24 g/mol | 342.81 g/mol | 299.35 g/mol |
| Melting Point | 198–200°C (decomp.) | 185–187°C | Not determined (hygroscopic) |
| IR (νmax, cm⁻¹) | 3466 (N–H), 1665 (C=O) | 3450 (N–H), 1670 (C=O) | 3460 (N–H), 1650 (C=O) |
| Solubility | DMSO > Methanol > Water | DMSO > Ethyl Acetate > Water | DMSO > Water |
- Spectral Data : The target compound’s ¹H NMR (DMSO-d₆) shows a singlet at δ 4.20 ppm for the -CH₂-S- group and a broad peak at δ 10.15 ppm for the NH proton, consistent with analogous benzimidazole derivatives .
Key Research Findings
Antibacterial Superiority : The 2-bromophenyl derivative demonstrated 2-fold higher potency than its 3-chlorophenyl counterpart against methicillin-resistant S. aureus (MRSA), attributed to bromine’s stronger van der Waals interactions with bacterial membrane proteins .
Cytotoxicity Mechanisms : Molecular docking studies suggest the bromine atom enhances binding to tubulin’s colchicine site, disrupting microtubule assembly in cancer cells .
Metabolic Stability : The thioether linkage in the target compound improves resistance to oxidative degradation compared to oxygen-linked analogues (e.g., 2-(benzimidazol-2-yloxy)-N-phenylacetamides) .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(1H-benzimidazol-2-ylthio)-N-(2-bromophenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzimidazole-thiol intermediate via cyclization of o-phenylenediamine derivatives with carbon disulfide under basic conditions (e.g., NaOH/ethanol) .
- Step 2: Thioether linkage formation between the benzimidazole-thiol and chloroacetamide derivatives via nucleophilic substitution. This step requires polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to optimize yield .
- Step 3: Bromophenyl incorporation via Ullmann coupling or Buchwald-Hartwig amination, using palladium catalysts and ligands (e.g., XPhos) in toluene at reflux .
Critical Conditions: Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) are essential to prevent oxidation or hydrolysis of intermediates.
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzimidazole ring and substitution patterns on the bromophenyl group. Aromatic protons appear as doublets in δ 7.2–8.1 ppm, while the acetamide carbonyl resonates at ~δ 168 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~434.0 m/z for C₁₅H₁₁BrN₃OS) and detects impurities via isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
- IR Spectroscopy: Key peaks include N-H stretch (~3250 cm⁻¹ for acetamide) and C=O stretch (~1650 cm⁻¹) .
Basic: What in vitro assays are recommended for initial evaluation of its biological activities?
Answer:
- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer Activity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis induction .
- Enzyme Inhibition: α-Glucosidase inhibition assay (pH 6.8, 37°C) using p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate % inhibition and compare to acarbose .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Answer:
- Comparative Assay Standardization: Replicate studies using identical cell lines/passage numbers, solvent controls (e.g., DMSO ≤0.1%), and endpoint measurements (e.g., ATP luminescence vs. MTT) .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess compound stability. Discrepancies in IC₅₀ may arise from differential metabolic degradation .
- Target Validation: Employ CRISPR knockouts or siRNA silencing of proposed targets (e.g., α-glucosidase) to confirm on-mechanism activity .
Advanced: What computational methods aid in understanding structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with α-glucosidase (PDB: 3W37) or kinase targets. Focus on hydrogen bonding (benzimidazole NH) and halogen bonding (Br-phenyl) .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and Hammett σ values for bromophenyl substituents. Validate with leave-one-out cross-validation .
- MD Simulations: Simulate binding stability over 100 ns to assess conformational changes in the target protein upon ligand binding .
Advanced: What strategies improve bioavailability and reduce toxicity for in vivo studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance solubility. Monitor release kinetics in plasma via LC-MS .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions. Use hepatocyte cultures or fluorescent substrates (e.g., Vivid® kits) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release. Characterize with DLS and TEM .
Advanced: How to design experiments to confirm target interaction with α-glucosidase or other enzymes?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize α-glucosidase on a CM5 chip and measure binding kinetics (ka/kd) in real-time. Use concentrations from 1 nM–10 μM .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating compound into enzyme solution. Requires high-purity samples (>95%) .
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations with/without inhibitor .
Advanced: What are the challenges in scaling up synthesis without compromising purity?
Answer:
- Process Optimization: Replace batch reactions with flow chemistry for imidazole cyclization, ensuring consistent mixing and heat transfer .
- Purification Challenges: Use preparative HPLC (C18 column, acetonitrile/water gradient) instead of column chromatography for >99% purity. Monitor with inline UV .
- Byproduct Mitigation: Conduct DoE (Design of Experiments) to identify critical parameters (e.g., pH, catalyst loading) that minimize dimerization or bromine displacement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
